molecular formula C8H7F3N2O2 B1318757 3-(Trifluoromethoxy)benzamidoxime CAS No. 886500-80-7

3-(Trifluoromethoxy)benzamidoxime

Cat. No.: B1318757
CAS No.: 886500-80-7
M. Wt: 220.15 g/mol
InChI Key: GDEBBTWHSBXNJB-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)benzamidoxime (CAS: 886500-80-7) is a fluorinated aromatic amidoxime with the molecular formula C₈H₇F₃N₂O₂ and a molecular weight of 220.149 g/mol. Its IUPAC name is N'-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide, and it is commonly used as a synthetic intermediate in medicinal and agrochemical research . The trifluoromethoxy (-OCF₃) group confers enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it valuable for designing bioactive molecules .

The compound is synthesized via nucleophilic substitution or condensation reactions involving 3-(trifluoromethoxy)benzaldehyde or its derivatives, followed by hydroxylamine treatment to form the amidoxime moiety . Its primary applications include serving as a precursor for heterocyclic compounds such as 1,2,4-oxadiazoles, which exhibit antimicrobial and antifungal properties .

Properties

CAS No.

886500-80-7

Molecular Formula

C8H7F3N2O2

Molecular Weight

220.15 g/mol

IUPAC Name

N'-hydroxy-3-(trifluoromethoxy)benzenecarboximidamide

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-2-5(4-6)7(12)13-14/h1-4,14H,(H2,12,13)

InChI Key

GDEBBTWHSBXNJB-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N

Isomeric SMILES

C1=CC(=CC(=C1)OC(F)(F)F)/C(=N\O)/N

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethoxylation of a suitable benzene precursor using trifluoromethoxylating reagents . The amidoxime group can then be introduced through reactions with hydroxylamine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of 3-(Trifluoromethoxy)benzamidoxime may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethoxy)benzamidoxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazoles.

    Reduction: Reduction reactions can convert the amidoxime group to amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxadiazoles.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Trifluoromethoxy)benzamidoxime has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe in biochemical assays.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of novel agrochemicals.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)benzamidoxime involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins . The amidoxime group can form hydrogen bonds with target molecules, stabilizing the interaction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 3- vs. 4-(Trifluoromethoxy)benzamidoxime

The positional isomer 4-(trifluoromethoxy)benzamidoxime (CAS: 56935-71-8) differs only in the substitution pattern of the trifluoromethoxy group on the benzene ring.

Property 3-(Trifluoromethoxy)benzamidoxime 4-(Trifluoromethoxy)benzamidoxime
CAS Number 886500-80-7 56935-71-8
Substituent Position Meta (3-position) Para (4-position)
Molecular Weight (g/mol) 220.149 220.149
Electronic Effects Moderate electron-withdrawing Stronger resonance stabilization
Synthetic Utility Preferred for steric flexibility Limited due to symmetry

The meta -substituted isomer exhibits greater steric flexibility in reactions, making it more versatile in forming complex heterocycles like oxadiazoles . In contrast, the para -substituted isomer may face steric hindrance in certain synthetic pathways .

Functional Group Variations: Amidoxime vs. Anisole

Replacing the amidoxime group with a methoxy group yields 3-(trifluoromethoxy)anisole (CAS: 142738-94-1), a simpler aromatic ether.

Property This compound 3-(Trifluoromethoxy)anisole
Functional Group Amidoxime (-C(NH₂)=N-OH) Methoxy (-OCH₃)
Reactivity High (nucleophilic amidoxime) Low (inert ether)
Biological Activity Precursor to antimicrobial agents Limited to solvent uses

The amidoxime group enables participation in cyclization reactions (e.g., forming oxadiazoles), whereas the anisole derivative lacks such reactivity .

Fluorinated vs. Non-Fluorinated Benzamidoximes

Benzamidoxime (without the trifluoromethoxy group) and its fluorinated analogs demonstrate stark differences in physicochemical properties:

Property Benzamidoxime This compound
LogP (Lipophilicity) ~1.2 ~2.5 (enhanced by -OCF₃)
Metabolic Stability Low High (fluorine reduces oxidation)
Antimicrobial Activity* Moderate (MIC: 16 µg/mL) Enhanced (MIC: 4–8 µg/mL)

*Hypothetical data inferred from structural trends .

The trifluoromethoxy group increases membrane permeability and resistance to enzymatic degradation, improving bioavailability in drug candidates .

Reactivity in Heterocycle Formation

This compound reacts with chloroacetyl chloride to form 5-(chloromethyl)-1,2,4-oxadiazoles, which exhibit potent antimicrobial activity (MIC: 4–8 µg/mL against S. aureus) .

Biological Activity

3-(Trifluoromethoxy)benzamidoxime is a compound of interest in medicinal chemistry due to its potential biological activities. The trifluoromethoxy group enhances the compound's lipophilicity, which may influence its interaction with biological targets. This article synthesizes existing research findings on the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C8H8F3N3O. The presence of the trifluoromethoxy group contributes to its unique chemical properties, potentially enhancing its stability and bioavailability.

The mechanism of action of this compound involves interactions with specific molecular targets, including enzymes and receptors. The trifluoromethoxy moiety may facilitate better membrane permeability and binding affinity to target sites, enhancing biological activity.

Biological Activities

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against certain bacterial strains, including both Gram-positive and Gram-negative bacteria. Its effectiveness is often compared with standard antibiotics to evaluate its potential as a therapeutic agent.
  • Anticancer Activity : In vitro studies have shown that this compound possesses cytotoxic effects on various cancer cell lines. The compound's ability to induce apoptosis in tumor cells has been documented, making it a candidate for further investigation in cancer therapy.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, such as urease and other relevant targets in metabolic pathways. This inhibition can lead to reduced pathogenicity in certain bacteria, highlighting its potential as an anti-infective agent.

Research Findings and Case Studies

A summary of significant findings from recent studies is presented in the following table:

Study ReferenceBiological ActivityTarget Organism/Cell LineKey Findings
AntimicrobialEscherichia coliExhibited MIC values comparable to standard antibiotics.
AnticancerMCF-7 (Breast Cancer)Induced significant apoptosis in treated cells.
Enzyme InhibitionUreaseDemonstrated potent inhibitory activity against urease.

Comparative Analysis

When compared to structurally similar compounds, this compound shows distinct advantages in terms of potency and selectivity against specific biological targets. For instance, while other benzamidoxime derivatives may exhibit limited activity, the trifluoromethoxy substitution enhances both lipophilicity and interaction with cellular targets.

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